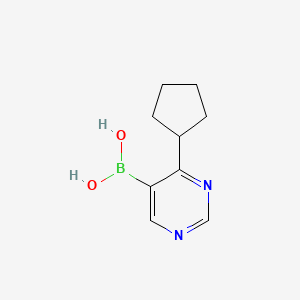
(4-シクロペンチルピリミジン-5-イル)ボロン酸
説明
(4-Cyclopentylpyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Cyclopentylpyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyclopentylpyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物送達システム
ボロン酸を含むボロン系材料は、刺激応答性薬物送達システムの開発に使用されてきました。これらのシステムは、所望の治療効果を生成するために、活性医薬品物質を制御された方法で放出することができます。 ボロン酸は、特定の刺激(pH、光、グルタチオン、グルコース、または温度)に応答する能力があり、薬物放出を正確に制御できます .
ボロン酸誘導体の合成
ボロン酸とそのキレート誘導体は、クロスカップリング反応、触媒作用、医薬品化学、ポリマー、またはオプトエレクトロニクス材料で使用される有機ホウ素化合物の一種です。 ジアリールボロン酸とその4配位類似体の合成は近年進歩しています .
センシングアプリケーション
(4-シクロペンチルピリミジン-5-イル)ボロン酸を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用することができます。 この特性により、これらの化合物は、均一なアッセイまたは不均一な検出を行うことができるさまざまなセンシングアプリケーションで役立ちます .
触媒作用
(4-シクロペンチルピリミジン-5-イル)ボロン酸を含むボロン酸は、触媒作用で使用されてきました。 ボロン酸に比べてルイス酸性が強いため、この分野で特に役立ちます .
生物活性化合物
ボロン酸は、生物活性化合物として使用されてきました。 独自の特性と反応性により、生物学的アプリケーションでの使用に適しています .
材料科学
ボロン酸を含む有機ホウ素化合物は、炭素-炭素または炭素-ヘテロ原子結合の構築のための現代の有機化学の主流と考えられています。 これらの化合物は、材料科学を含む多くの横断的な分野でも使用されています .
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .
Mode of Action
(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.
Result of Action
The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .
生化学分析
Biochemical Properties
(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, (4-Cyclopentylpyrimidin-5-yl)boronic acid has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.
Molecular Mechanism
The molecular mechanism of action of (4-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopentylpyrimidin-5-yl)boronic acid remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4-Cyclopentylpyrimidin-5-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(4-Cyclopentylpyrimidin-5-yl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (4-Cyclopentylpyrimidin-5-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, (4-Cyclopentylpyrimidin-5-yl)boronic acid can interact with intracellular binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of (4-Cyclopentylpyrimidin-5-yl)boronic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
特性
IUPAC Name |
(4-cyclopentylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOTZWYXJYXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674506 | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-80-2 | |
| Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


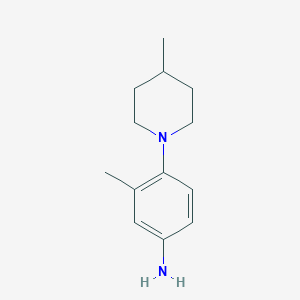

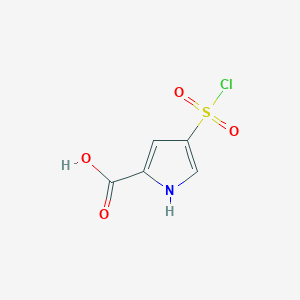

![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)

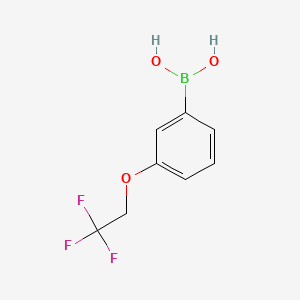
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)
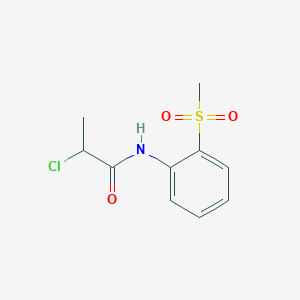
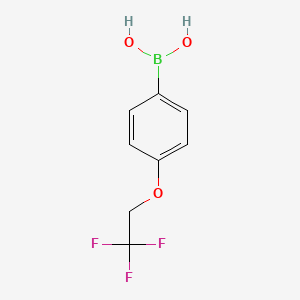


![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
